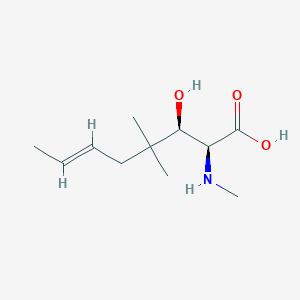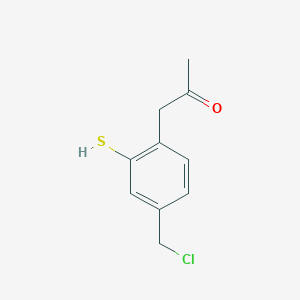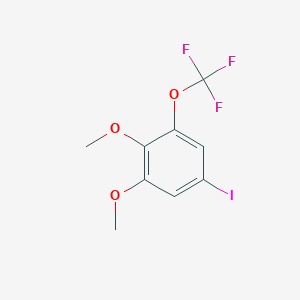
1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method includes the reaction of 5-bromo-2-(trifluoromethyl)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the compound’s reactivity and stability by altering its electronic properties .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound lacks the propan-2-one moiety, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which provide distinct reactivity and stability profiles compared to other compounds.
Propriétés
Formule moléculaire |
C10H7Br2F3O |
|---|---|
Poids moléculaire |
359.96 g/mol |
Nom IUPAC |
1-bromo-3-[5-bromo-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Br2F3O/c11-5-8(16)4-6-3-7(12)1-2-9(6)10(13,14)15/h1-3H,4-5H2 |
Clé InChI |
GWOYQMOCYDIIHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CC(=O)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)




![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)

